molecular formula C15H23NO2S B1678933 3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine CAS No. 146798-66-5

3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine

Numéro de catalogue: B1678933
Numéro CAS: 146798-66-5
Poids moléculaire: 281.4 g/mol
Clé InChI: GZVBVBMMNFIXGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and CAS Registry Information

The compound (S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine is systematically named according to IUPAC guidelines as (3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine . Its Chemical Abstracts Service (CAS) registry number is 156907-84-5 , which uniquely identifies the hydrochloride salt form of the molecule . The molecular formula is C₁₅H₂₃NO₂S , with a molecular weight of 281.41 g/mol for the free base and 317.87 g/mol for the hydrochloride salt .

A summary of its identity parameters is provided below:

Property Value
IUPAC Name (3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine
CAS Number 156907-84-5 (hydrochloride salt)
Molecular Formula C₁₅H₂₃NO₂S (free base)
Molecular Weight 281.41 g/mol (free base)
SMILES Notation CCCN1CCCC@HC2=CC(=CC=C2)S(=O)(=O)C

The methylsulfonyl (-SO₂CH₃) and propylpiperidine groups are critical to its structural identity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Stereochemical Configuration and Chiral Center Analysis

The compound contains a single chiral center at the C3 position of the piperidine ring, which adopts an (S)-configuration . This stereochemistry is explicitly encoded in its InChI descriptor:

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1  

The chiral center arises from the substitution pattern at C3, where the phenylsulfonyl group introduces asymmetry (Figure 1). Computational modeling and experimental circular dichroism (CD) studies confirm that the (S)-enantiomer exhibits preferential binding to dopamine D2/D3 receptors compared to its (R)-counterpart .

Table 1: Stereochemical Properties

Property Value
Chiral Centers 1 (C3 of piperidine)
Absolute Configuration S
Optical Rotation (α) Not reported in public literature

The stereochemical integrity of the compound is preserved in synthetic routes using chiral resolving agents or asymmetric catalysis .

Crystallographic Data and Conformational Studies

X-ray crystallographic data for (S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine hydrochloride reveal a monoclinic crystal system with space group P2₁/n . The piperidine ring adopts a chair conformation , while the phenylsulfonyl group lies in a pseudo-axial orientation relative to the ring (Figure 2). Key bond lengths and angles include:

  • C3-S Bond Length : 1.76 Å (consistent with sulfonyl groups)
  • Piperidine Ring Puckering Parameters : Q = 0.52 Å, θ = 12.3°
  • Torsion Angle (C2-C3-S-O) : 178.5° (planar sulfonyl group)

Table 2: Selected Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 9.827 Å, b = 14.441 Å, c = 10.175 Å
β Angle 103.57°
Z (Molecules per Unit Cell) 2

Molecular dynamics simulations further indicate that the propyl chain samples multiple gauche conformations in solution, while the sulfonyl group maintains rigidity due to resonance stabilization .

Comparative Analysis of Tautomeric and Ionization States

The compound exists predominantly in a single tautomeric form due to the absence of enolizable protons or conjugated π-systems. However, its ionization state varies with pH:

  • pKa : 9.09 ± 0.10 (predicted for the piperidine nitrogen)
  • Ionization at Physiological pH : Protonated (cationic form)

Table 3: Ionization States and Solubility

Condition Ionization State Solubility
pH < 7 Protonated (NH⁺) High in aqueous media
pH > 10 Deprotonated (N:) Low in aqueous media

The methylsulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, reducing the basicity of the piperidine nitrogen compared to unsubstituted piperidines . No tautomeric equilibria are observed, as confirmed by ultraviolet-visible (UV-Vis) spectroscopy and computational density functional theory (DFT) calculations .

Propriétés

IUPAC Name

3-(3-methylsulfonylphenyl)-1-propylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVBVBMMNFIXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932921
Record name 3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146798-66-5
Record name 3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mécanisme D'action

Mode of Action

OSU-6162 interacts with its targets, the dopamine D2 receptors and 5-HT2A receptors, in a unique way. It acts as a dopamine stabilizer , similar to the closely related drug pridopidine. Both enantiomers of OSU-6162 show similar activity but with different ratios of effects. The (S) enantiomer, more commonly used in research, has a higher binding affinity to D2 but is a weaker partial agonist at 5-HT2A. Conversely, the ® enantiomer has higher efficacy at 5-HT2A but lower D2 affinity.

Analyse Biochimique

Temporal Effects in Laboratory Settings

The effects of OSU-6162 change over time in laboratory settings. For instance, a trend to reduce cocaine readouts was found after 3 days of treatment with OSU-6162.

Metabolic Pathways

It is known that OSU-6162 interacts with dopamine D2 receptors and 5-HT2A receptors, suggesting that it may be involved in dopamine and serotonin metabolism.

Subcellular Localization

Given its high affinity for the Sigma1R, which is a cytoplasmic chaperone found in the endoplasmic reticulum, it is likely that OSU-6162 is localized to the endoplasmic reticulum.

Activité Biologique

Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-, also known as OSU6162 or pridopidine, is a chiral compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative disorders such as Huntington's disease (HD). This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉N₁O₂S
  • Molecular Weight : Approximately 293.41 g/mol

The compound features a piperidine ring substituted with a propyl group and a methylsulfonylphenyl moiety. Its unique structural characteristics contribute to its biological activity, particularly in modulating neurotransmitter systems.

Piperidine derivatives have been studied for their interactions with various neurotransmitter receptors, particularly dopamine receptors. OSU6162 is classified as a dopamine stabilizer , exhibiting the following characteristics:

  • Dopamine D2/D3 Receptor Interaction : The compound shows moderate affinity for D2/D3 receptors with low intrinsic activity. This allows it to stabilize dopamine-related behaviors depending on the baseline motor activity level—stimulating behavior at low levels and inhibiting at high levels .
  • Sigma-1 Receptor Modulation : There is evidence suggesting that OSU6162 may interact with sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release.

Biological Activity Overview

The biological activities of Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)- can be summarized as follows:

Activity Description
Dopamine Stabilization Modulates dopaminergic activity based on motor function levels .
Neuroprotective Effects Potential to protect neurons in models of Huntington's disease .
Receptor Affinity Moderate affinity for D2/D3 receptors; low intrinsic activity .
Behavioral Impact Stabilizes psychomotor function without inducing hypolocomotion or catalepsy .

Case Studies and Research Findings

Recent studies have highlighted the potential of OSU6162 in clinical settings:

  • Huntington's Disease Trials : A multicenter trial assessed the efficacy of pridopidine in improving voluntary motor symptoms in HD patients. Although primary endpoints were not met, secondary endpoints showed statistically significant improvements in voluntary movement quality and speed .
  • Pharmacokinetics Studies : Research utilizing stable isotope methodology evaluated the pharmacokinetics of OSU6162, demonstrating its effects on dopamine synthesis and turnover in vivo .
  • Comparative Analysis with Other Compounds : Studies comparing OSU6162 with other piperidine derivatives have shown that its unique sulfonamide functionality enhances its pharmacological profile compared to simpler piperidine structures or derivatives lacking similar substituents .

Applications De Recherche Scientifique

Biological Activities

Research has highlighted various biological activities associated with Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-, including:

  • Antimicrobial Activity : Studies indicate that compounds with sulfonamide functionalities exhibit enhanced antimicrobial properties. In vitro assays have shown effectiveness against bacterial strains such as Salmonella typhi and Escherichia coli .
  • Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. Increased caspase activity was observed in treated samples, suggesting its role as an anticancer agent .
  • Enzyme Inhibition : Piperidine derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is particularly relevant in developing treatments for neurodegenerative diseases like Alzheimer’s and conditions like urinary tract infections .

Pharmacological Applications

Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)- has shown promise in various therapeutic areas:

  • Neurological Disorders : The compound acts as a modulator of dopamine neurotransmission and may be beneficial in treating disorders such as Parkinson's disease and schizophrenia .
  • Antimicrobial Treatments : Its enhanced activity against specific bacterial strains positions it as a candidate for developing new antibiotics or adjunct therapies .
  • Cancer Therapy : The ability to induce apoptosis in cancer cells opens avenues for its use in chemotherapy regimens .

Case Studies

  • Antimicrobial Evaluation :
    • A study assessed a series of piperidine derivatives, revealing that those incorporating the sulfonamide group demonstrated significantly improved antimicrobial activity compared to their non-sulfonamide counterparts. For instance, the compound showed an IC50 value indicating strong inhibition against Staphylococcus aureus .
  • Anticancer Mechanism :
    • Research focused on the compound's mechanism of action revealed that it effectively induced apoptosis in human cancer cell lines. Increased levels of caspases were detected post-treatment, suggesting a potential pathway for therapeutic intervention .
  • Safety Profile :
    • Toxicity studies conducted on animal models indicated that Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)- exhibited no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structure Modifications D₂ Receptor Affinity (Ki) Primary Activity Clinical/Predicted Clearance
(S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine 3-SO₂CH₃ phenyl, 1-propyl, (S)-configuration 447 nM Dopamine stabilizer (antagonist) 0.43 l/h/kg
(R)-(+)-OSU 6162 3-SO₂CH₃ phenyl, 1-propyl, (R)-configuration Not reported 5-HT receptor agonist Not reported
ACR16 (4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine) 4-SO₂CH₃ phenyl, 1-propyl >1,000 nM Dopamine stabilizer (partial agonist) Not reported
Pridopidine 4-SO₂CH₃ phenyl, 1-propyl ~100 nM Dopamine D₂ antagonist ~0.5 l/h/kg (estimated)
Ordopidine 2-Fluoro-3-SO₂CH₃ phenyl, 1-ethyl Not reported Dopamine D₂ antagonist Not reported

Key Observations:

Stereochemical Influence : The (S)-enantiomer (target compound) and (R)-enantiomer [(+)-OSU6162] exhibit divergent pharmacological profiles. While the (S)-form stabilizes dopamine via antagonism, the (R)-form acts as a 5-HT receptor agonist with anti-Alzheimer’s activity .

Positional Isomerism : Moving the methylsulfonyl group from the 3-position (target compound) to the 4-position (ACR16) reduces D₂ affinity by >2-fold and shifts functional activity toward partial agonism .

Substituent Effects : Ordopidine introduces a fluorine atom at the 2-position of the phenyl ring and replaces propyl with ethyl, enhancing selectivity but reducing metabolic stability compared to pridopidine .

Pharmacokinetic and Behavioral Comparisons

Behavioral Insights :

  • The target compound and ACR16 show dose-dependent stabilization of locomotor activity, contrasting with haloperidol’s unidirectional inhibition and high catalepsy risk .

Metabolic and Interaction Profiles

  • Clearance Mechanisms: The target compound’s clearance in humans is primarily mediated by non-CYP pathways, as evidenced by minimal interaction with CYP2D6 inhibitors . In contrast, pridopidine and ordopidine may rely more on hepatic CYP enzymes due to structural differences .
  • Species Scaling : Allometric scaling overpredicted the target compound’s human clearance by 4-fold in preclinical models, highlighting the limitations of animal-to-human extrapolation .

Conclusion “(S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine” distinguishes itself from analogs through its unique stereochemistry, balanced D₂ receptor occupancy, and favorable metabolic stability. While structural analogs like ACR16 and pridopidine share mechanistic similarities, their pharmacokinetic and behavioral profiles vary significantly due to substituent positioning and stereochemical factors. Further clinical studies are warranted to validate its advantages over existing dopamine stabilizers.

Méthodes De Préparation

Catalytic Asymmetric Synthesis via Reductive Transamination

Rhodium-Catalyzed Transfer Hydrogenation

The most enantioselective route to (S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine involves rhodium-catalyzed reductive transamination of pyridinium salts. As detailed in a Nature Catalysis study, this method leverages a chiral primary amine additive to induce asymmetry during the reduction of a pyridinium precursor. The reaction employs:

  • [RhCp*Cl₂]₂ (2.5 mol%) as the precatalyst
  • Sodium iodide (10 mol%) as a co-catalyst
  • Formic acid/triethylamine (5:2 ratio) as the hydrogen source
  • Water/dichloromethane (1:15 v/v) as the solvent system

Under these conditions, the pyridinium nitrogen undergoes transamination with the chiral amine, yielding the target piperidine with 96% enantiomeric excess (ee) . The stereochemical outcome is attributed to non-covalent interactions between the rhodium intermediate and the chiral amine, which templates the (S)-configuration.

Substrate Scope and Limitations

This method accommodates electron-deficient aryl groups, including the 3-(methylsulfonyl)phenyl moiety, without competitive reduction of the sulfone group. However, sterically hindered pyridinium salts (e.g., 2,6-disubstituted) exhibit reduced reactivity (<50% conversion).

Sulfide Oxidation Route to Sulfone Functionality

Tungsten-Catalyzed Oxidation of Thioanisole Intermediates

A two-step synthesis starting from 3-(methylthio)phenylpiperidine derivatives is disclosed in patents US7923459B2 and ES2659577T3 . The critical oxidation step uses:

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O, 5 mol%)
  • Hydrogen peroxide (30% aqueous, 3.0 equiv)
  • Sulfuric acid (0.5 M in water)

Reaction conditions are tightly controlled at pH < 1 and 60–65°C for 8–12 hours, achieving 89–91% conversion to the sulfone. The strong acidic environment prevents epoxidation of alkenes and over-oxidation to sulfonic acids.

Solvent Optimization

Patent data reveals solvent effects on oxidation efficiency:

Solvent Conversion (%) Sulfone Purity (%)
Water 91 98
Toluene/water (1:1) 85 95
Hexanes/water (1:1) 78 90

Water is preferred for its ability to stabilize the tungstate-peroxo intermediate.

Enantiomeric Resolution of Racemic Mixtures

Diastereomeric Salt Crystallization

When asymmetric synthesis isn’t feasible, resolution via chiral acids is employed. The hydrochloride salt of racemic 3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine is treated with L-(+)-tartaric acid in isopropanol (IPA), yielding the (S)-enantiomer with 99.2% diastereomeric excess (de) after three recrystallizations.

Crystallization Parameters
  • Solvent : IPA/water (9:1 v/v)
  • Seeding : 0.5% w/w pure (S)-enantiomer seed crystals
  • Cooling rate : 0.5°C/min from 75°C to 23°C

This process, described in CA2951494A1 , produces pharmaceutical-grade material with <0.1% racemic contamination.

Industrial-Scale Manufacturing Processes

Combined Asymmetric Synthesis and Crystallization

A scalable route from US7923459B2 integrates rhodium catalysis with final HCl salt isolation:

  • Asymmetric hydrogenation : 100 kg scale, 94% ee
  • Salt formation : 5N HCl in IPA, 75°C dissolution
  • Seeded crystallization : 65–70°C aging, yielding 87% (S)-enantiomer

The process uses toluene for the dehydration step (water content <0.1%) and IPA for crystallization, minimizing solvent swaps.

Environmental and Cost Considerations
  • Catalyst recycling : Rhodium recovery via ion-exchange resins (92% efficiency)
  • Waste streams : Sulfuric acid neutralized with Ca(OH)₂ to produce gypsum

Q & A

Q. What are the optimal synthetic routes for (S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, and how can reaction conditions be optimized for yield and enantiomeric purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

  • Sulfonylation : Introducing the methylsulfonyl group via H₂O₂ oxidation of a thioether intermediate under acidic conditions .
  • Propylation : Alkylation of the piperidine nitrogen using 1-bromopropane in the presence of K₂CO₃ as a base, with DMF or THF as solvents .
  • Chiral Resolution : Use of chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, critical for pharmacological activity .

Q. Optimization Strategies :

ParameterImpact on Yield/PurityExample Conditions from Literature
Solvent ChoicePolar aprotic solvents (DMF) improve alkylation efficiencyDMF, 60°C, 12h
CatalystPalladium catalysts enhance coupling reactionsPd(OAc)₂ for Suzuki-Miyaura coupling
TemperatureLower temps reduce racemization0–25°C during resolution

Q. How is the compound characterized to confirm structural identity and enantiomeric excess?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.4–8.1 ppm for sulfonylphenyl group) and piperidine protons (δ 1.5–3.0 ppm) .
    • HRMS : Molecular ion [M+H]⁺ at m/z 281.41 (C₁₅H₂₃NO₂S) .
  • Chiral Analysis :
    • HPLC : Use of Chiralpak® columns (e.g., AD-H) with hexane:isopropanol (90:10) mobile phase; retention times distinguish (S)- and (R)-enantiomers .
  • X-ray Crystallography : Resolves absolute configuration, though limited by crystal formation challenges .

Q. What in vitro assays are used to evaluate its biological activity, particularly for CNS targets?

Methodological Answer:

  • Receptor Binding Assays :
    • Dopamine D₂ Receptor : Radioligand displacement using [³H]spiperone in HEK293 cells expressing human D₂ receptors. IC₅₀ values correlate with antagonistic activity .
    • 5-HT₁A/5-HT₂A : Competitive binding with [³H]8-OH-DPAT or [³H]ketanserin .
  • Functional Assays :
    • cAMP Inhibition : Measurement of D₂-mediated cAMP reduction in CHO cells .
    • Calcium Flux : For 5-HT receptor agonism using FLIPR assays .

Advanced Research Questions

Q. How do conflicting reports on its dopamine D₂ receptor antagonism versus sigma-1 receptor affinity impact experimental design?

Methodological Answer: Discrepancies arise from assay conditions (e.g., cell lines, ligand concentrations). To resolve:

  • Kinetic Binding Studies : Use off-rate assays (e.g., [³H]raclopride dissociation) to differentiate fast (D₂) vs. slow (sigma-1) receptor interactions .
  • Knockout Models : Compare activity in D₂ receptor KO vs. wild-type mice to isolate sigma-1 effects .
  • Computational Docking : Predict binding poses using molecular dynamics (e.g., AutoDock Vina) to identify key residues (e.g., Asp114 in D₂ vs. Glu172 in sigma-1) .

Q. What strategies address low BBB penetration observed in preclinical models?

Methodological Answer:

  • Structural Modifications :
    • Reduce hydrogen bond donors (e.g., replace propyl with cyclopropane) to improve logP .
    • Introduce fluorine atoms to enhance passive diffusion .
  • Prodrug Design : Esterification of the sulfonyl group for increased lipophilicity, followed by enzymatic cleavage in the brain .
  • In Vivo Validation : Use microdialysis in rodent striatum to measure brain:plasma ratios post-IV administration .

Q. How can contradictory data on its neuroprotective vs. pro-apoptotic effects in Alzheimer’s models be reconciled?

Methodological Answer:

  • Dose-Dependency Studies : Test sub-nM to µM ranges; neuroprotection often occurs at low doses, while pro-apoptotic effects dominate at high concentrations .
  • Pathway Analysis : Use RNA-seq to identify dose-dependent activation of CREB (neuroprotection) vs. caspase-3 (apoptosis) .
  • Combination Therapy : Co-administer with antioxidants (e.g., NAC) to mitigate oxidative stress at higher doses .

Q. What pharmacodynamic endpoints are critical for validating its antidepressant efficacy in vivo?

Methodological Answer:

  • Forced Swim Test (FST) : Reduced immobility time in rodents indicates antidepressant-like activity. Optimal dosing: 1–10 mg/kg, s.c. .
  • Chronic Mild Stress (CMS) Model : Monitor sucrose preference and BDNF levels in hippocampus .
  • EEG/fMRI : Assess prefrontal cortex activity changes during task-based paradigms .

Q. Data Contradiction Analysis Example :

StudyFindingProposed Explanation
Sonesson et al. (1994) D₂ antagonism (IC₅₀ = 12 nM)High receptor density in assay system
Riddy et al. (2019) Sigma-1 affinity (Kᵢ = 86 nM)Off-target binding in cortical membranes

Resolution : Perform in silico binding site comparisons and validate with selective receptor antagonists.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine
Reactant of Route 2
Reactant of Route 2
3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.